BPK-21

Chemical proteomics Covalent inhibitor ERCC3 helicase

Obtain BPK-21 (CAS 2305052-77-9), the definitive covalent ERCC3/XPB helicase probe for mapping transcriptional dependencies in immune activation. Unlike BPK-25, BPK-21 exhibits distinct C342 binding (H-bond with T469/Q497, π-π stack with W493) and a unique proteome-wide cysteine engagement fingerprint, ensuring reproducible target engagement validation via ABPP. Suppresses T cell activation at 20 μM downstream of NFAT/NF-κB. Essential for differentiating ERCC3-specific effects from off-target electrophile reactivity.

Molecular Formula C23H16Cl2F3NO2
Molecular Weight 466.3 g/mol
Cat. No. B8216110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPK-21
Molecular FormulaC23H16Cl2F3NO2
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2
InChIKeyLTDXUNCJQPHZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPK-21: A Covalent ERCC3 Helicase Blocker for T Cell Activation Studies and Immunology Research Procurement


BPK-21 (CAS 2305052-77-9) is an active acrylamide-based covalent inhibitor that selectively targets cysteine 342 (C342) within the helicase domain of Excision Repair Cross-Complementation Group 3 (ERCC3/XPB), a core subunit of the general transcription factor IIH (TFIIH) complex [1]. By covalently engaging C342, BPK-21 blocks ERCC3 helicase function and suppresses T cell activation in vitro [2]. The compound serves as a chemical probe for interrogating ERCC3-dependent transcriptional regulation of immune activation pathways, operating downstream or independently of NFAT and NF-κB signaling cascades . BPK-21 belongs to a class of electrophilic acrylamides characterized by cysteine-directed covalent reactivity, with BPK-25 identified as its closest structural and functional analog [3].

Why ERCC3-Targeting Acrylamides Including BPK-21 Are Not Interchangeable: Evidence for Substitution Risk in Procurement


Procurement substitution among acrylamide-based ERCC3 ligands such as BPK-21 and BPK-25 introduces quantifiable experimental variability due to divergent cysteine engagement profiles and differential molecular recognition at the C342 binding pocket. Despite sharing the ERCC3 C342 target site, structural docking analyses reveal distinct binding modalities: BPK-21 establishes a unique hydrogen bonding network with T469 and Q497 plus a π-π stacking interaction with W493, whereas BPK-25 exhibits preferential engagement via alternative residues [1]. These interaction differences translate into divergent proteome-wide cysteine liganding patterns in human T cells, with each compound displaying distinct off-target engagement profiles as characterized by isoTOP-ABPP and TMT-ABPP chemical proteomics [2]. Furthermore, functional T cell suppression assays at equivalent concentrations do not exhibit identical potency or mechanism across this compound pair [3]. Consequently, treating BPK-21 and BPK-25 as interchangeable ERCC3 inhibitors in immunological experiments compromises reproducibility and confounds mechanistic interpretation of target engagement versus off-target contributions.

BPK-21 Quantified Differentiation: Comparative Evidence Against BPK-25 and Class Analogs for Procurement Decision Support


Covalent Target Engagement: BPK-21 Versus BPK-25 Binding Site Specificity at ERCC3 C342

BPK-21 and BPK-25 both covalently engage cysteine 342 (C342) in the ERCC3 helicase domain, yet molecular docking demonstrates that BPK-21 achieves preferential binding through a distinct non-covalent interaction network not accessible to BPK-25. Specifically, BPK-21 forms predicted hydrogen bonds with threonine 469 (T469) and glutamine 497 (Q497), along with a π-π stacking interaction with tryptophan 493 (W493) within the C342 binding pocket [1]. Conversely, BPK-25 shows preferential liganding via predicted hydrogen bonds with glutamate 183 (E183) and arginine 188 (R188) in a separate protein target (MYD88 C203), interactions that are not accessible in the BPK-21 docked structure [2].

Chemical proteomics Covalent inhibitor ERCC3 helicase Target engagement

Proteome-Wide Cysteine Liganding Selectivity: BPK-21 Displays Distinct Off-Target Engagement Profile Relative to BPK-25

Chemical proteomic profiling using combined isoTOP-ABPP and TMT-ABPP methodologies in primary human T cells reveals that BPK-21 and BPK-25 exhibit substantially divergent cysteine liganding patterns across the proteome [1]. While both compounds engage ERCC3 C342, the broader cysteine engagement landscape differs between the two acrylamides. The heatmap analysis of liganded cysteines (R values ≥4, DMSO/compound) across 2-6 independent experiments demonstrates non-overlapping engagement signatures [2]. Notably, the compounds were part of a broader panel of five active electrophiles (BPK-21, BPK-25, EV-96, EV-3, EV-93) screened for proteome-wide cysteine interactions using TMT-ABPP and isoTOP-ABPP, confirming distinct selectivity fingerprints [3].

Chemical proteomics Selectivity profiling isoTOP-ABPP Off-target engagement

Functional T Cell Suppression: Comparative Assessment of BPK-21 Versus BPK-25 in T Cell Activation Assays

BPK-21 at 20 μM significantly impairs T cell activation in vitro [1]. For BPK-25, an IC50 of 3.2 μM has been reported in THP-1 monocytic cell assays [2]. Due to differences in assay systems (primary human T cells vs. THP-1 monocytic cell line) and endpoint metrics (qualitative impairment vs. quantitative IC50), direct numerical potency comparison is not valid. Nevertheless, the data establish that BPK-21 demonstrates functional T cell suppression activity, with its mechanism proposed to operate downstream or independently of NFAT and NF-κB activation pathways .

T cell activation Immunomodulation ERCC3 inhibition Functional assay

Mechanistic Pathway Engagement: BPK-21 Operates Independently of NFAT and NF-κB Activation

Mechanistic studies indicate that BPK-21 suppresses T cell activation through a pathway that is distinct from or operates downstream of canonical NFAT and NF-κB signaling cascades [1]. This pathway independence distinguishes BPK-21 from immunomodulatory compounds that directly target NFAT or NF-κB transcriptional regulators. The ERCC3 helicase blockade mediated by BPK-21 may affect transcriptional processes required for full T cell activation without directly perturbing the immediate early signaling events leading to NFAT and NF-κB nuclear translocation .

NFAT NF-κB T cell signaling Mechanism of action

Optimal Research Use Cases for BPK-21: Evidence-Based Application Scenarios for Immunology and Chemical Proteomics Procurement


ERCC3 Helicase Functional Dissection in Primary Human T Cell Activation Studies

BPK-21 is optimally deployed in experiments requiring covalent blockade of ERCC3 helicase function in primary human T cells to interrogate the transcriptional dependency of T cell activation on TFIIH complex activity. Based on functional data showing significant T cell activation impairment at 20 μM [1], and mechanistic evidence that this suppression operates downstream or independently of NFAT and NF-κB pathways [2], BPK-21 enables targeted investigation of ERCC3-dependent transcriptional regulation without directly perturbing proximal T cell receptor signaling cascades. The established C342 covalent targeting [3] provides a defined molecular handle for target engagement validation via chemical proteomic methods.

Chemical Proteomic Selectivity Profiling and Benchmarking of Covalent ERCC3 Ligands

BPK-21 serves as a benchmark covalent ERCC3 probe in isoTOP-ABPP and TMT-ABPP chemical proteomics workflows aimed at mapping cysteine ligandability in primary immune cells. The compound's distinct proteome-wide cysteine engagement signature relative to BPK-25 has been established through multiple independent ABPP experiments in human T cells [1], with validated liganding of ERCC3 C342 alongside a unique off-target engagement fingerprint [2]. Procurement of BPK-21 alongside BPK-25 as a comparator pair enables researchers to control for compound-specific off-target cysteine engagement when attributing functional effects to ERCC3 inhibition versus broader electrophile reactivity. The distinct non-covalent interaction determinants at the C342 pocket (T469/Q497 hydrogen bonding and W493 π-π stacking for BPK-21) [3] further support its use as a structurally characterized tool compound for structure-activity relationship studies of the ERCC3 C342 binding pocket.

Transcriptional Regulation Studies Distinguishing TFIIH-Dependent from TFIIH-Independent Mechanisms

BPK-21 is suitable for dissecting the contribution of ERCC3/XPB helicase activity within the TFIIH complex to transcriptional programs governing immune cell activation. Because BPK-21 acts downstream or independently of the NFAT and NF-κB pathways [1], it provides a selective tool for isolating ERCC3 helicase-dependent transcriptional effects from the immediate early signaling events that converge on these transcription factors. This orthogonal mechanism distinguishes BPK-21 from calcineurin inhibitors or direct NF-κB pathway blockers, making it particularly valuable for experiments designed to map the transcriptional circuitry linking TFIIH function to immune activation phenotypes. Researchers should note that comparative proteomic selectivity data indicate compound-specific off-target cysteine engagement [2], and appropriate controls including BPK-25 or structurally related inactive analogs should be incorporated into experimental design.

Covalent Inhibitor Tool Compound Validation in Immuno-Oncology Target Discovery

BPK-21 serves as a validated covalent chemical probe for target discovery efforts focused on ERCC3 helicase as a node in immune regulation. The compound's defined covalent attachment at C342 within the ERCC3 helicase domain has been confirmed by chemical proteomic mapping [1], and its functional T cell suppression activity at 20 μM in vitro [2] establishes its utility in phenotypic screening cascades. BPK-21 belongs to the acrylamide class of electrophilic covalent inhibitors represented alongside BPK-25 in multiple STING and cGAS antagonist review tables [3], positioning it within a recognized class of immunomodulatory chemical probes. For procurement supporting immuno-oncology target validation programs, BPK-21 provides a structurally characterized, mechanistically defined tool compound with established target engagement and functional activity data in primary human immune cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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